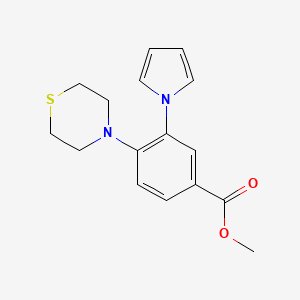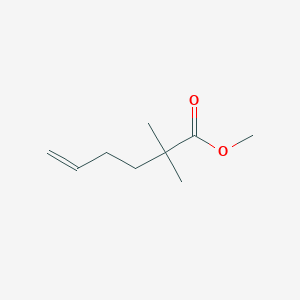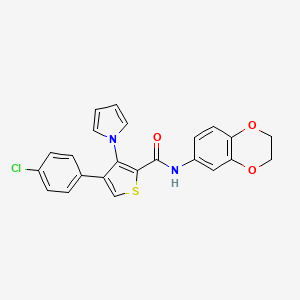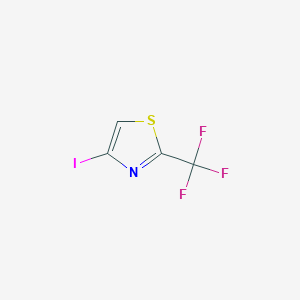![molecular formula C25H28FN5O2S B2646374 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-20-2](/img/structure/B2646374.png)
5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and structural features. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. This type of compound is often found in various pharmaceuticals and agrochemicals . The molecule also contains a piperazine ring, which is a common feature in many drugs, including antidepressants .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and specific radioactivity .
科学的研究の応用
Antimicrobial Activities
- Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives
- Research on 1,2,4-triazole derivatives, closely related to the specified compound, demonstrated antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Antagonist Activity
- 5-HT2 Antagonist Activity of Bicyclic 1,2,4-Triazol-3(2H)-one Derivatives
- A study on similar compounds showed potent 5-HT2 antagonist activity, indicating potential applications in neurological research (Watanabe et al., 1992).
Neurotransmission Studies
- Use in Positron Emission Tomography (PET) for Neurotransmission Studies
- Compounds structurally related to the specified chemical were used in PET studies to investigate serotonergic neurotransmission (Plenevaux et al., 2000).
EGFR Inhibitors in Cancer Research
- Molecular Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors
- The compound's analogs have been studied for anti-cancer properties, with a focus on EGFR inhibition, a critical target in cancer therapy (Karayel, 2021).
Neuroprotective Effects
- Cinnamide Derivatives: Neuroprotective and Anti-Ischemic Activities
- Related compounds showed effective activities against neurotoxicity and had protective effects on cerebral infarction (Zhong et al., 2018).
Alzheimer's Disease Research
- Investigating 5-HT1A Receptors in Alzheimer's Disease
- Structurally similar compounds were used to study 5-HT1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
作用機序
The mechanism of action of this compound would depend on its structure and the target it interacts with. For instance, a compound with a similar structure has been found to inhibit human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
将来の方向性
特性
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2S/c1-3-21-27-25-31(28-21)24(32)23(34-25)22(17-5-11-20(12-6-17)33-4-2)30-15-13-29(14-16-30)19-9-7-18(26)8-10-19/h5-12,22,32H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUXEPKLILXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2646292.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)




![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)

